molecular formula C10H16ClNO3 B7948393 (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride

(S)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride

Cat. No.: B7948393
M. Wt: 233.69 g/mol
InChI Key: NCRZWUIMVNDOMZ-DDWIOCJRSA-N
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Description

(S)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride is a chiral compound with significant importance in medicinal chemistry. It is known for its potential biological activities and is often used as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride typically involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with appropriate reagents under controlled conditions. One common method includes the use of n-butyllithium followed by reaction with a chiral auxiliary such as (1R,2S,5R)-(−)-menthyl-(S)-p-toluene sulfinate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethanol: A related compound with similar structural features but lacking the amino group.

    3,4-Dimethoxyphenethylamine: Another similar compound with potential biological activities.

Uniqueness

(S)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. These features contribute to its versatility and potential for diverse applications in medicinal chemistry and other fields .

Properties

IUPAC Name

(2S)-2-amino-2-(3,4-dimethoxyphenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c1-13-9-4-3-7(8(11)6-12)5-10(9)14-2;/h3-5,8,12H,6,11H2,1-2H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRZWUIMVNDOMZ-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CO)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](CO)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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